molecular formula C13H18Br2N2O B602075 Ambroxol CAS No. 107814-37-9

Ambroxol

Número de catálogo: B602075
Número CAS: 107814-37-9
Peso molecular: 378.10 g/mol
Clave InChI: JBDGDEWWOUBZPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambroxol is a medication used for airway secretion clearance therapy . It is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . It works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm .


Synthesis Analysis

This compound synthesis involves three unit reactions: reduction, bromination, and reductive amination . The process starts with o-nitrobenzaldehyde as a raw material and ethanol as a solvent in the presence of iron powder and trace concentrated hydrochloric acid to generate o-aminobenzaldehyde . This is then brominated in the presence of bromine and hydrogen peroxide to obtain 3,5-dibromo-2-aminobenzaldehyde . The final step involves reacting 3,5-dibromo-2-aminobenzaldehyde with trans-p-aminocyclohexanol in methanol, followed by the addition of sodium borohydride for reaction to produce this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H18Br2N2O . It belongs to the C2/c crystallographic group . Solid-state density functional theory (ss-DFT) calculations resulted in 40 vibrational normal modes up to wavenumber 110 cm-1 .


Chemical Reactions Analysis

This compound has been found to be a heat-stable and humidity-sensitive drug . It was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of this compound . At the same time, lactose monohydrate contributes to faster degradation of this compound and change in decomposition mechanism .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO at a concentration of 10mM .

Aplicaciones Científicas De Investigación

  • Bronchopulmonary Diseases Treatment : Ambroxol has been a staple in treating acute and chronic respiratory diseases. It is known for its expectorant properties and has potential applications in severe pulmonary diseases, intensive care, anti-infective therapies (especially against biofilm-producing pathogens), and rare diseases like lysosomal storage diseases. However, conclusive evidence for its effectiveness in these new applications is still pending (Plomer & de Zeeuw, 2017).

  • Severe Pneumonia Treatment : High-dose this compound treatment in severe pneumonia shows promising therapeutic efficacy. It enhances pulmonary function and reduces infection control time, ICU stays, and overall hospitalization duration, leading to higher patient satisfaction with nursing care (Wang, Sun, & Hu, 2019).

  • Chronic Bronchitis : this compound's traditional use as a mucolytic agent in chronic bronchitis has been reassessed, but a study found no significant advantage over placebo (Guyatt, Townsend, Kazim, & Newhouse, 1987).

  • Anti-Inflammatory Effects : this compound demonstrates anti-inflammatory actions, reducing cytokine release from blood and bronchoalveolar mononuclear cells. This suggests its potential role in managing inflammation in respiratory diseases (Pfeifer, Zissel, Kienast, & Müller‐Quernheim, 1997).

  • Local Anesthetic Effects : this compound has been identified as having local anesthetic effects, potentially useful in treating sore throat and pharyngitis associated with common colds (Beeh, Beier, Esperester, & Paul, 2008).

  • Radiopharmaceutical Applications : The synthesis of labeled this compound and its major metabolites for potential use in radiopharmaceutical applications has been explored, broadening the scope of its scientific applications (Latli et al., 2009).

  • Central Nervous System (CNS) Drug Potential : Studies on this compound's effects on neuronal voltage-gated Na+ and Ca2+ channels indicate that it may have applications in reducing chronic inflammatory and neuropathic pain. However, its direct effects on the CNS are considered limited at clinically relevant concentrations (Weiser, 2008).

  • Pediatric Respiratory Disease Treatment : this compound is effective and well-tolerated in treating pediatric patients with acute and chronic respiratory diseases, showing significant benefits across various age groups, including infants (Kantar et al., 2020).

  • Neuropathic Pain Management : this compound has emerged as a potential treatment for neuropathic pain due to its mechanism of action in blocking voltage-gated sodium channels in sensory neurons (Russo et al., 2022).

  • Transdermal Drug Delivery : Development of this compound gels for enhanced transdermal delivery has been investigated, offering a method to avoid systemic adverse effects associated with oral administration (Cho, Choi, & Shin, 2008).

  • Ion Transport Modulation in Airway Epithelia : this compound modifies ion transport in human airway epithelia, affecting Cl- and HCO3- secretions, which has implications for its action on bronchial epithelial cells (Hasegawa et al., 2006).

Mecanismo De Acción

Ambroxol is a mucolytic agent . It inhibits the NO-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Direcciones Futuras

A large-scale phase 3 clinical trial of Ambroxol is set to begin following promising results reported at phase 2 in 2020 . The trial aims to establish this compound’s potential to slow the progression of Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

Ambroxol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the formation of one of its metabolites, 3,5-dibromo-2-aminobenzoic acid (DBABA), requires NADPH and the involvement of CYP3A4 .

Cellular Effects

This compound influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It stimulates the synthesis and release of surfactant by type II pneumocytes . It also inhibits the NO-dependent activation of soluble guanylate cyclase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug .

Metabolic Pathways

This compound is involved in several metabolic pathways. The formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .

Propiedades

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.